molecular formula C34H21B B1290077 2-Bromo-9,10-bis(2-naphthalenyl)anthracene CAS No. 474688-76-1

2-Bromo-9,10-bis(2-naphthalenyl)anthracene

Cat. No. B1290077
CAS RN: 474688-76-1
M. Wt: 509.4 g/mol
InChI Key: NNVPXSAMRFIMLP-UHFFFAOYSA-N
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Description

2-Bromo-9,10-bis(2-naphthalenyl)anthracene, also known as BNPA, is a fluorescent dye that has been widely used in scientific research due to its unique properties. BNPA is a high-affinity fluorescent dye that is highly soluble in both organic and aqueous solvents. It is also highly stable and has a long shelf life. BNPA has been used in a variety of applications, including fluorescence microscopy, fluorescence imaging, and fluorescence-based bioassays.

Biochemical Analysis

Biochemical Properties

2-Bromo-9,10-bis(2-naphthalenyl)anthracene plays a significant role in biochemical reactions due to its large conjugated system. This compound interacts with various enzymes and proteins, primarily through π-π interactions and hydrophobic interactions. For instance, it can bind to cytochrome P450 enzymes, influencing their catalytic activity. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and replication processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By generating ROS, this compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to affect cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and air. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of other metabolic enzymes, altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The distribution of this compound within different cellular compartments can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

2-bromo-9,10-dinaphthalen-2-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H21Br/c35-28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVPXSAMRFIMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623821
Record name 2-Bromo-9,10-di(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474688-76-1
Record name 2-Bromo-9,10-di(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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